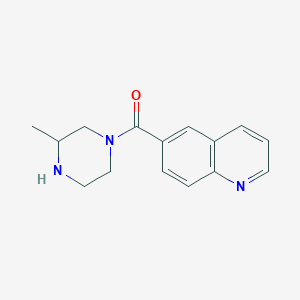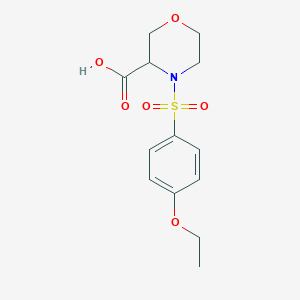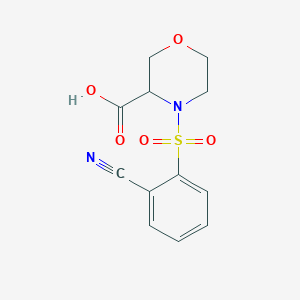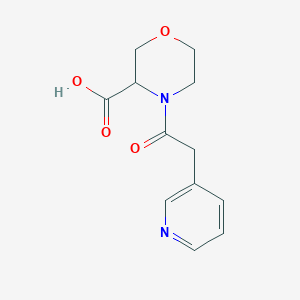![molecular formula C10H14N4O4 B7581018 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)
4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid, also known as TPCM, is a chemical compound that has been widely studied for its potential applications in scientific research. TPCM is a triazole-based molecule that has been shown to exhibit potent biological activity, making it an attractive candidate for use in a variety of research applications.
作用机制
The mechanism of action of 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell proliferation and survival. 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has also been shown to inhibit the activity of the signaling pathway known as the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to exhibit a variety of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and vasodilatory effects. In cancer cells, 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to protect against oxidative stress and prevent cell death. In vascular smooth muscle cells, 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to induce vasodilation and reduce blood pressure.
实验室实验的优点和局限性
One of the main advantages of using 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid in lab experiments is its potent biological activity, which makes it a valuable tool for studying a variety of biological processes. However, one limitation of using 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid is its relatively complex synthesis method, which may limit its availability and increase its cost.
未来方向
There are many potential future directions for research involving 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid. One area of interest is the development of new cancer therapies based on the anti-tumor activity of 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid. Another area of interest is the potential use of 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid and to identify other potential applications for this promising molecule.
合成方法
The synthesis of 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid involves a multi-step process that begins with the reaction of morpholine with ethyl acetoacetate. This reaction produces 4-morpholino-3-penten-2-one, which is then reacted with hydrazine hydrate to produce 4-morpholino-3-penten-2-one hydrazone. The final step in the synthesis involves the reaction of 4-morpholino-3-penten-2-one hydrazone with triethylorthoformate and triethylamine to produce 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid.
科学研究应用
4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and cardiovascular research. In cancer research, 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to exhibit potent anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. In neuroscience research, 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In cardiovascular research, 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to exhibit vasodilatory effects and may have potential applications in the treatment of hypertension.
属性
IUPAC Name |
4-[2-(1,2,4-triazol-1-yl)propanoyl]morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-7(14-6-11-5-12-14)9(15)13-2-3-18-4-8(13)10(16)17/h5-8H,2-4H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHPRKJFHGGJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1C(=O)O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[3-bromo-5-(trifluoromethyl)anilino]acetate](/img/structure/B7580937.png)
![1-amino-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7580943.png)

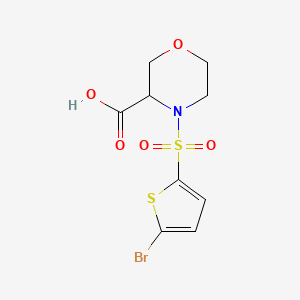
![3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)
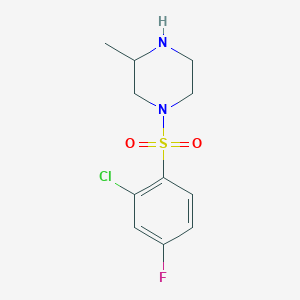
![4-[(E)-3-(2-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580973.png)
![4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580976.png)
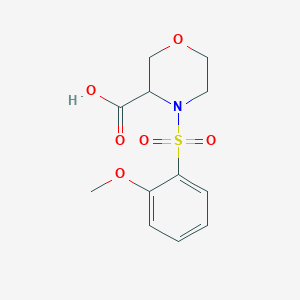
![1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine](/img/structure/B7580997.png)
